REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([OH:11])=[C:4]([CH3:12])[CH:3]=1.[CH3:13][CH:14](O)[CH3:15].C1(P(C2C=CC=CC=2)C2C=CC=CN=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.Cl>O1CCCC1.CCOCC>[CH3:13][CH:14]([O:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([F:1])=[CH:3][C:4]=1[CH3:12])[CH3:15]
|
Name
|
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1[N+](=O)[O-])O)C
|
Name
|
|
Quantity
|
51.1 mg
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
335.7 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
293.5 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed twice with 5M aqueous hydrogen chloride solution for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
then washed twice with 10% aqueous sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic (ether) phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica (ethyl acetate/petrol ether)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.53 mmol | |
AMOUNT: MASS | 115 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |